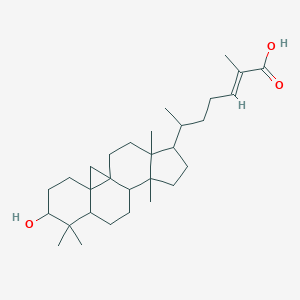

Isomangiferolic Acid

Description

Properties

CAS No. |

13878-92-7 |

|---|---|

Molecular Formula |

C30H48O3 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(E,6R)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,24-,27-,28+,29-,30+/m1/s1 |

InChI Key |

CYHOTEDWAOHQLA-AKGXXHIGSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@H](C5(C)C)O)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Appearance |

Powder |

melting_point |

168-170°C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Isomangiferolic Acid in Mangifera indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomangiferolic acid, a cycloartane-type triterpenoid found in Mangifera indica (mango), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel bioactive derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Mangifera indica. Due to the limited direct research on this specific pathway in mango, this guide consolidates information from the general triterpenoid biosynthesis pathway in plants, focusing on the key enzymatic steps and regulatory mechanisms. It includes a hypothetical pathway, quantitative data from related studies, detailed experimental protocols for key enzyme assays, and logical diagrams to facilitate a deeper understanding of this complex metabolic route.

Introduction

Triterpenoids are a large and diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene.[1][2] They exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This compound, a member of the cycloartane subgroup of triterpenoids, has been identified in Mangifera indica. While the precise biological function of this compound in the mango plant is not fully elucidated, related compounds are known to be involved in plant defense.[3] The elucidation of its biosynthetic pathway is a critical step towards harnessing its full potential.

This guide presents a hypothetical biosynthetic pathway for this compound, starting from the central precursor 2,3-oxidosqualene. The proposed pathway is based on the well-established biosynthesis of other cycloartane-type triterpenoids in the plant kingdom.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the isoprenoid pathway, commencing with the cyclization of 2,3-oxidosqualene. The key steps are outlined below and illustrated in the pathway diagram.

Cyclization of 2,3-Oxidosqualene

The initial and committing step in the biosynthesis of cycloartane-type triterpenoids is the cyclization of the linear precursor, 2,3-oxidosqualene. This reaction is catalyzed by the enzyme cycloartenol synthase (CAS) .[4][5] The reaction proceeds through a series of carbocationic intermediates, ultimately leading to the formation of the characteristic cyclopropane ring of the cycloartane skeleton.[4]

Post-Cyclization Modifications

Following the formation of the cycloartenol backbone, a series of oxidative modifications are necessary to produce this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) , a large and diverse family of enzymes responsible for the functionalization of various secondary metabolites.[6][7] While the specific CYP450s involved in this compound biosynthesis in Mangifera indica have not yet been identified, the proposed modifications include hydroxylations and subsequent oxidations at specific positions on the cycloartane skeleton.

It is hypothesized that a sequence of reactions catalyzed by specific CYP450s leads to the formation of the carboxylic acid group and other hydroxylations characteristic of this compound.

Caption: Hypothetical biosynthesis pathway of this compound.

Quantitative Data

Direct quantitative data for the enzymes involved in this compound biosynthesis in Mangifera indica is currently unavailable. However, data from studies on related triterpenoid biosynthetic enzymes in other plant species can provide valuable insights. The following tables summarize representative quantitative data for key enzyme families.

Table 1: Representative Kinetic Parameters of Plant Cycloartenol Synthases

| Plant Species | Enzyme | Substrate | K_m (µM) | V_max (nmol/mg/h) | Reference |

| Arabidopsis thaliana | AtCAS1 | 2,3-Oxidosqualene | 25 | 1.2 | [8] |

| Nicotiana benthamiana | NtCAS1 | 2,3-Oxidosqualene | 18 | 0.9 | [5] |

| Polygala tenuifolia | PtCAS1 | 2,3-Oxidosqualene | 32 | 1.5 | [4][9] |

Table 2: Representative Activity of Plant Cytochrome P450s in Triterpenoid Biosynthesis

| Plant Species | Enzyme | Substrate | Product | Activity | Reference |

| Glycyrrhiza uralensis | CYP88D6 | β-amyrin | 11-oxo-β-amyrin | 5.2 pkat/mg protein | [10][11] |

| Medicago truncatula | CYP716A12 | β-amyrin | Oleanolic acid | 3.8 pkat/mg protein | [12] |

| Vitis vinifera | CYP716A15 | Lupeol | Betulinic acid | 2.1 pkat/mg protein | [11] |

Table 3: Quantification of Triterpenoids in Mangifera indica

| Cultivar | Compound | Concentration (µ g/100g ) | Tissue | Reference |

| Chinnarasam | Lupeol | 67.22 ± 11.09 | Pulp | [13][14] |

| Vanraj | Lupeol | 28.86 ± 2.09 | Pulp | [15][16] |

| Dashehari | Lupeol | 1082 | Pulp and Peel | [13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound. These protocols are based on established methods used for the characterization of triterpenoid biosynthetic enzymes in plants.

Plant Material and RNA Extraction

-

Plant Material: Young leaves, fruits at different developmental stages, and flowers of Mangifera indica should be collected and immediately frozen in liquid nitrogen and stored at -80°C until use.

-

RNA Extraction: Total RNA can be extracted using a CTAB-based method followed by purification with an RNA cleanup kit. The quality and quantity of RNA should be assessed by spectrophotometry and gel electrophoresis.[17]

Gene Cloning and Heterologous Expression

-

Gene Identification: Candidate genes for CAS and CYP450s can be identified by homology-based screening of a Mangifera indica transcriptome database using known sequences from other plants.

-

Cloning: Full-length cDNAs of candidate genes can be amplified by RT-PCR and cloned into an appropriate expression vector (e.g., pYES-DEST52 for yeast expression).[17]

-

Heterologous Expression: The recombinant plasmids can be transformed into a suitable host, such as Saccharomyces cerevisiae, for functional characterization.[8][17]

Enzyme Assays

This in vitro assay is designed to determine the activity of CAS.[17]

-

Microsome Preparation: Yeast cells expressing the candidate CAS gene are cultured and induced. The cells are harvested, and microsomes are prepared by differential centrifugation.

-

Enzyme Reaction: The reaction mixture contains microsomal protein, 2,3-oxidosqualene as the substrate, and a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Product Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., n-hexane). The extracted products are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify cycloartenol.

This assay is used to determine the function of candidate CYP450s.[18][19]

-

Recombinant Enzyme and Substrate: Recombinant CYP450 enzyme is expressed and purified. Cycloartenol or other potential intermediates are used as substrates.

-

Reaction Mixture: The reaction mixture includes the purified CYP450, NADPH-cytochrome P450 reductase, the substrate, and a buffer system.

-

Product Analysis: The reaction products are extracted and analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the modified triterpenoid products.

Caption: Experimental workflow for identifying and characterizing genes.

Regulation of Triterpenoid Biosynthesis

The biosynthesis of triterpenoids in plants is a tightly regulated process, influenced by developmental cues and environmental stresses.[1][3]

Transcriptional Regulation

The expression of genes encoding biosynthetic enzymes, such as CAS and CYP450s, is a key regulatory point. Several families of transcription factors (TFs) have been shown to regulate triterpenoid biosynthesis, including:

-

bHLH (basic Helix-Loop-Helix): Involved in the regulation of various secondary metabolic pathways.

-

WRKY: Often associated with plant defense responses and the induction of secondary metabolite biosynthesis.[1]

-

AP2/ERF (APETALA2/Ethylene Responsive Factor): Known to be involved in responses to biotic and abiotic stress, and can regulate terpenoid biosynthesis.[20]

Signaling Molecules

Plant hormones and other signaling molecules play a crucial role in modulating triterpenoid biosynthesis. Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA) , are well-known elicitors of triterpenoid saponin production in many plant species.[3] These signaling molecules can induce the expression of biosynthetic genes, leading to an increased accumulation of triterpenoids.

Caption: Regulation of this compound biosynthesis.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the proposed biosynthetic pathway of this compound in Mangifera indica. While the specific enzymes and regulatory factors in mango remain to be elucidated, the information presented here, based on the broader knowledge of triterpenoid biosynthesis, offers a solid framework for future research. The protocols and data provided will be valuable for researchers aiming to isolate and characterize the key genes and enzymes involved in this pathway.

Future research should focus on:

-

Transcriptome analysis of Mangifera indica to identify candidate genes for CAS and CYP450s involved in this compound biosynthesis.

-

Functional characterization of these candidate genes through heterologous expression and in vitro enzyme assays.

-

Metabolic engineering of microbial or plant systems to enhance the production of this compound and to generate novel derivatives with improved pharmacological properties.

A deeper understanding of the biosynthesis and regulation of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production and application in the pharmaceutical and nutraceutical industries.

References

- 1. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 7. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of an Arabidopsis thaliana gene encoding cycloartenol synthase by functional expression in a yeast mutant lacking lanosterol synthase by the use of a chromatographic screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ukaazpublications.com [ukaazpublications.com]

- 14. jpds.co.in [jpds.co.in]

- 15. ijpab.com [ijpab.com]

- 16. researchgate.net [researchgate.net]

- 17. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 19. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journalssystem.com [journalssystem.com]

An In-depth Technical Guide to Mangiferin, its Isomer Isomangiferin, and the Structurally Distinct Isomangiferolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of mangiferin, a naturally occurring C-glucosylxanthone, and its isomer, isomangiferin. It delves into their chemical structures, relationship, and diverse biological activities, with a focus on their anti-inflammatory and anti-cancer properties. Detailed experimental protocols for extraction, purification, and key biological assays are provided to facilitate further research. The guide also explores the modulation of critical signaling pathways, namely NF-κB and MAPK, by mangiferin, illustrated with detailed diagrams. Furthermore, this document introduces isomangiferolic acid, a structurally distinct triterpenoid, and clarifies its relationship with mangiferin, highlighting the current limited scope of research on this compound. All quantitative data is summarized in structured tables for ease of comparison.

Introduction: Unveiling the Bioactive Potential of Mango-derived Compounds

Mangifera indica L., commonly known as the mango tree, is a rich source of various bioactive compounds with significant therapeutic potential. Among these, the xanthone C-glucoside mangiferin has garnered considerable scientific attention for its wide array of pharmacological effects.[1] This guide focuses on mangiferin, its closely related isomer isomangiferin, and a structurally different compound, this compound, also found in Mangifera indica.

Mangiferin and Isomangiferin: These compounds are C-glycosylxanthones, sharing the same molecular formula but differing in the position of the glucose moiety on the xanthone core. Their shared structural backbone contributes to a range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][3]

This compound: In contrast to the glycosidic xanthone structure of mangiferin and isomangiferin, this compound is a triterpenoid, specifically a cycloartanol derivative. This fundamental structural difference dictates a distinct set of physicochemical and biological properties. While found in the same plant source, its relationship to mangiferin is one of co-occurrence rather than direct chemical conversion or shared mechanism of action based on current literature.

Chemical Structures and Relationship

The chemical structures of mangiferin, isomangiferin, and this compound are presented below, highlighting their distinct molecular architectures.

-

Mangiferin: 2-C-β-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthone

-

Isomangiferin: 4-C-β-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthone

-

This compound: A cycloartane-type triterpenoid.

The key difference between mangiferin and isomangiferin lies in the attachment point of the glucose molecule to the xanthone core. This seemingly minor isomeric difference can lead to variations in their biological activities.[3] this compound, belonging to a completely different class of natural products, does not share a direct structural or biosynthetic relationship with mangiferin and isomangiferin.

Quantitative Data Presentation

This section summarizes the quantitative data on the biological activities of mangiferin and isomangiferin from various in vitro studies.

Table 1: Antioxidant Activity of Mangiferin and Isomangiferin

| Compound | Assay | IC50 Value | Reference |

| Mangiferin | DPPH | 6.38 µg/mL | [4] |

| Mangiferin | DPPH | 17.6 µg/mL | [5] |

| Mangiferin Extract | DPPH | 13.37 µg/mL | [6] |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Cytotoxic Activity of Mangiferin and Isomangiferin against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Mangiferin | MCF-7 | Breast Cancer | 10 µM | [2] |

| Mangiferin | MDA-MB-231 | Breast Cancer | 10 µM | [2] |

| Mangiferin | OVCAR3 | Ovarian Cancer | 24.13 µg/mL | [7] |

| Mangiferin | CaOV3 | Ovarian Cancer | 38.14 µg/mL | [7] |

| Mangiferin | SKOV3 | Ovarian Cancer | 57.67 µg/mL | [7] |

| Mangiferin | A2780 | Ovarian Cancer | 31.67 µg/mL | [7] |

| Mangiferin | TOV-112D | Ovarian Cancer | 53.65 µg/mL | [7] |

| Mangiferin | TOV-21G | Ovarian Cancer | 56.69 µg/mL | [7] |

| Mangiferin | SGC-7901 | Gastric Cancer | 4.79 µmol/L (24h) | [8] |

| Mangiferin | SGC-7901 | Gastric Cancer | 8.63 µmol/L (48h) | [8] |

| Mangiferin | SGC-7901 | Gastric Cancer | 16.00 µmol/L (72h) | [8] |

| Mangiferin | HT29 | Colon Cancer | Reduced Oxaliplatin IC50 | [9] |

| Mangiferin | HeLa | Cervical Cancer | Reduced Oxaliplatin IC50 | [9] |

| Isomangiferin | Breast Cancer Cells | Breast Cancer | Inhibition of proliferation, invasion, migration | [2] |

Note: Further quantitative data for the cytotoxic activity of isomangiferin is limited in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of mangiferin, as well as for key biological assays.

Extraction and Purification of Mangiferin from Mangifera indica Leaves

Objective: To extract and purify mangiferin from dried mango leaves.

Materials:

-

Dried mango leaves

-

Ethanol (70%)

-

D101 Macroporous adsorption resin

-

D296 Anion exchange resin

-

Rotary evaporator

-

Chromatography column

Protocol:

-

Preparation of Plant Material: Dry mango leaves in an oven at a controlled temperature and then crush them into a fine powder.[5]

-

Extraction:

-

Macerate the powdered leaves in 70% ethanol at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[5]

-

Perform the extraction at a controlled temperature (e.g., 80°C) for a defined period (e.g., 1.5 hours), repeating the process multiple times to ensure maximum yield.[5]

-

Filter the combined extracts to remove solid plant material, yielding the crude mangiferin extract.[5]

-

-

Purification using Macroporous Adsorption Resin:

-

Purification using Anion Exchange Resin:

-

Concentration and Drying:

-

Concentrate the purified mangiferin fraction using a rotary evaporator under reduced pressure and controlled temperature (e.g., 50°C).[5]

-

Dry the concentrated sample to obtain purified mangiferin powder.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the antioxidant capacity of a sample by measuring its ability to scavenge the DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test sample (e.g., mangiferin, isomangiferin)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

-

96-well microplate or cuvettes

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. Dilute the stock solution to a working concentration (e.g., 0.1 mM) to achieve an absorbance of approximately 1.0 at 517 nm.[10]

-

Preparation of Test Samples: Dissolve the test samples and positive control in a suitable solvent to prepare a series of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test sample solution to each well.

-

Add an equal volume of the DPPH working solution to each well.[10]

-

Include a blank (solvent only) and a control (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Abs_control is the absorbance of the DPPH solution without the sample.

-

Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Objective: To assess the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Cultured cells

-

96-well cell culture plate

-

Multi-well spectrophotometer (ELISA reader)

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., mangiferin) and a vehicle control. Incubate for a specific period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: After the incubation period, add a specific volume of MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well.[11]

-

Incubation: Incubate the plate for a further 1-4 hours at 37°C to allow the formazan crystals to form.[11]

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathway Modulation by Mangiferin

Mangiferin exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer. This section focuses on the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various chronic diseases, including cancer. Mangiferin has been shown to inhibit NF-κB activation through multiple mechanisms.[12]

Mechanism of Mangiferin-mediated NF-κB Inhibition:

-

Inhibition of IκBα Degradation: Mangiferin prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[13]

-

Inhibition of IKK Phosphorylation: Mangiferin can inhibit the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα and targeting it for degradation.[13]

-

Inhibition of p65 Nuclear Translocation: By preventing IκBα degradation, mangiferin blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[12]

-

Inhibition of NF-κB/DNA Binding: Mangiferin can also directly interfere with the binding of NF-κB to its target DNA sequences.[13]

Caption: Mangiferin's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, apoptosis, and stress responses. The three major MAPK subfamilies are ERK, JNK, and p38. Mangiferin has been shown to modulate the activity of these kinases.[14][15]

Mechanism of Mangiferin-mediated MAPK Modulation:

-

Inhibition of p38 and JNK Phosphorylation: Mangiferin can significantly reduce the phosphorylation, and thus the activation, of the stress-activated protein kinases p38 and JNK.[14]

-

Enhancement of ERK1/2 Phosphorylation: In some contexts, mangiferin has been observed to enhance the phosphorylation of ERK1/2, which can promote cell survival.[14]

-

Overall Attenuation of MAPK Signaling: The net effect of mangiferin on the MAPK pathway is often an attenuation of the pro-inflammatory and pro-apoptotic signals mediated by p38 and JNK.

Caption: Mangiferin's modulation of the MAPK signaling pathway.

This compound: A Structurally Unrelated Triterpenoid

This compound is a cycloartane-type triterpenoid also isolated from Mangifera indica. Its chemical formula is C30H48O3.

Currently, there is a significant lack of published research on the biological activities of this compound. No studies directly comparing its effects to those of mangiferin or isomangiferin were identified in the comprehensive literature search conducted for this guide. Therefore, its "relation" to mangiferin is primarily its co-existence in the same plant species. Due to its distinct chemical structure, it is highly unlikely to share the same mechanisms of action as the C-glycosylxanthones.

Conclusion and Future Directions

Mangiferin and its isomer isomangiferin are promising bioactive compounds with a wide range of therapeutic properties, particularly in the realms of anti-inflammatory and anti-cancer research. Their ability to modulate key signaling pathways like NF-κB and MAPK underscores their potential for drug development. This guide has provided a detailed overview of their chemistry, biological activities, and relevant experimental protocols to aid researchers in this field.

In contrast, this compound remains a largely unexplored compound. Future research should focus on elucidating its biological activities and potential therapeutic applications. Comparative studies between this compound and other mango-derived compounds like mangiferin would be invaluable in understanding the diverse pharmacological profile of Mangifera indica. Further investigation into the structure-activity relationships of mangiferin and its derivatives could also lead to the development of more potent and specific therapeutic agents.

References

- 1. Ursolic Acid Enhances Cytotoxicity of Doxorubicin-Resistant Triple-Negative Breast Cancer Cells via ZEB1-AS1/miR-186-5p/ ABCC1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mangiferin: An effective agent against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journalgrad.ssru.ac.th [journalgrad.ssru.ac.th]

- 5. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mangiferin ameliorates colitis by inhibiting IRAK1 phosphorylation in NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Determination of Mangiferin Isolated from Leaves of Mangifera indica L . Variety Nam Doc Mai using HPTLC and Its DPPH Scavenging Activity | Semantic Scholar [semanticscholar.org]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Mangiferin and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mangiferin protect myocardial insults through modulation of MAPK/TGF-β pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Preliminary Biological Activity Screening of Isomangiferolic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available data on the specific biological activities of Isomangiferolic Acid is limited. Therefore, this document serves as an in-depth technical guide outlining a comprehensive strategy for the preliminary biological activity screening of this compound, a novel natural product. The experimental protocols, data tables, and signaling pathway diagrams are presented as a framework for investigation based on established methodologies and the known activities of structurally related compounds.

Introduction to this compound

This compound, also known as isomangiferolate, is a cycloartane-type triterpenoid isolated from the mango tree (Mangifera indica L.).[1][2][3][4] Triterpenoids are a large and structurally diverse class of natural products known to exhibit a wide range of pharmacological properties. Given the known biological activities of extracts from Mangifera indica and other related triterpenoids, this compound is a promising candidate for screening for various therapeutic applications.[5] This guide outlines a systematic approach to its preliminary biological activity screening, focusing on anticancer, anti-inflammatory, antimicrobial, and antiviral activities.

Anticancer Activity Screening

The anticancer potential of this compound can be evaluated by assessing its cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control cell line like HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours. Wells containing untreated cells and cells treated with the solvent alone serve as controls.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Anticancer Activity

The following table illustrates how the cytotoxic activity of this compound could be presented.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Hypothetical Data] |

| MCF-7 | Breast Adenocarcinoma | 48 | 25.5 |

| A549 | Lung Carcinoma | 48 | 42.8 |

| HCT116 | Colorectal Carcinoma | 48 | 31.2 |

| HEK293 | Normal Kidney | 48 | > 100 |

Potential Signaling Pathway for Investigation: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and is often dysregulated in cancer. Many natural products exert their anticancer effects by modulating this pathway.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well. After 24 hours, the cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Acquisition: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Activity

| Compound | IC50 for NO Inhibition (µM) [Hypothetical Data] | Cell Viability at 100 µM (%) |

| This compound | 45.7 | 95.2 |

| Dexamethasone (Control) | 15.3 | 98.1 |

Potential Signaling Pathway for Investigation: NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes.

Antimicrobial Activity Screening

The antimicrobial activity of this compound can be determined against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The inoculum is adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: this compound is serially diluted in the appropriate broth in a 96-well microplate to obtain a range of concentrations (e.g., 512, 256, 128, ..., 1 µg/mL).

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

| Microorganism | Type | MIC (µg/mL) [Hypothetical Data] |

| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | 64 |

| Escherichia coli ATCC 25922 | Gram-negative Bacteria | 128 |

| Candida albicans ATCC 90028 | Fungus (Yeast) | 256 |

Experimental Workflow: Antimicrobial Screening

Antiviral Activity Screening

The antiviral potential of this compound can be evaluated against various viruses using cell-based assays.

Experimental Protocol: Plaque Reduction Assay

This assay determines the concentration of a compound that reduces the number of viral plaques by 50% (EC50).

-

Cell Culture and Seeding: A susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) is seeded in 6-well plates and grown to confluency.

-

Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units [PFU]) for 1-2 hours.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 is determined from the dose-response curve. A cytotoxicity assay (e.g., MTT) on the host cells is necessary to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Data Presentation: Antiviral Activity

| Virus | Host Cell Line | EC50 (µM) [Hypothetical Data] | CC50 (µM) | Selectivity Index (SI) |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 18.9 | > 100 | > 5.3 |

| Influenza A virus (H1N1) | MDCK | 35.2 | > 100 | > 2.8 |

Experimental Workflow: Antiviral Plaque Reduction Assay

Conclusion

This technical guide provides a comprehensive framework for the preliminary biological activity screening of this compound. The outlined protocols for anticancer, anti-inflammatory, antimicrobial, and antiviral assays, along with the proposed methods for data presentation and visualization of potential mechanisms of action, offer a robust starting point for the scientific investigation of this novel natural product. The successful execution of these screenings will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

- 1. This compound | C30H48O3 | CID 14034468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0035119) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Ethnopharmacological Applications, Pharmacological Activities, and Bioactive Compounds of Mangifera indica (Mango) - PMC [pmc.ncbi.nlm.nih.gov]

Isomangiferolic Acid: A Deep Dive into its Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomangiferolic acid, a naturally occurring triterpenoid, is emerging as a compound of interest in the field of inflammation research. Exhibiting structural similarities to other well-characterized anti-inflammatory triterpenoids, such as oleanolic acid, this compound holds promise as a potential therapeutic agent. This technical guide synthesizes the current understanding of its anti-inflammatory properties, detailing its proposed mechanisms of action through key signaling pathways, and provides a framework of established experimental protocols for its evaluation. While direct quantitative data for this compound remains limited in publicly available literature, this paper draws parallels from closely related compounds and outlines the necessary experimental designs to elucidate its specific inhibitory concentrations and efficacy.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their broad range of pharmacological activities, including potent anti-inflammatory effects.

This compound, a tetracyclic triterpenoid, is a constituent of various plant species, including those of the Mangifera genus. Its chemical structure suggests a potential to modulate key inflammatory pathways. This guide provides a comprehensive overview of the scientific rationale for investigating the anti-inflammatory properties of this compound, detailed methodologies for its study, and a discussion of the primary signaling pathways it is likely to influence.

Proposed Mechanisms of Anti-inflammatory Action

Based on the known activities of structurally related triterpenoids and other natural anti-inflammatory compounds, this compound is hypothesized to exert its effects through the modulation of several key signaling pathways central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and inducible enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is proposed that this compound may inhibit one or more steps in this cascade, thereby preventing the expression of these inflammatory mediators.

Caption: Proposed NF-κB pathway inhibition.

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes. This compound may selectively or non-selectively inhibit the phosphorylation of key kinases within these cascades, thereby dampening the inflammatory response.

Caption: Proposed MAPK pathway modulation.

Interference with the JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. Given the central role of many cytokines in inflammation, the JAK-STAT pathway is a key therapeutic target. This compound may interfere with the phosphorylation of JAKs or STATs, thereby blocking the downstream effects of pro-inflammatory cytokines.

Caption: Proposed JAK-STAT pathway interference.

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for this compound is not extensively available in the public domain, studies on extracts from Mangifera indica, which contain related compounds, provide valuable preliminary insights.

| Compound/Extract | Assay | Model | Parameter | Value | Reference |

| Mangifera indica extract (VIMANG®) | PGE₂ Inhibition | LPS-IFNγ stimulated RAW264.7 cells | IC₅₀ | 64.1 µg/mL | [1] |

| Mangifera indica extract (VIMANG®) | LTB₄ Inhibition | A23187 stimulated RAW264.7 cells | IC₅₀ | 22.9 µg/mL | [1] |

| Mangifera indica extract (VIMANG®) | TNF-α Inhibition | Arachidonic Acid-induced ear edema (mice) | ED₅₀ | 106.1 mg/kg (p.o.) | [1] |

| Mangifera indica extract (VIMANG®) | TNF-α Inhibition | Phorbol myristate acetate-induced ear edema (mice) | ED₅₀ | 58.2 mg/kg (p.o.) | [1] |

Note: The VIMANG® extract contains mangiferin, other polyphenols, and triterpenoids. These values provide a basis for comparison and highlight the potential anti-inflammatory potency of compounds from this source.

Experimental Protocols

To rigorously assess the anti-inflammatory properties of this compound, a combination of in vitro and in vivo assays is essential.

In Vitro Assays

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

-

Protocol:

-

Follow the same cell seeding, pre-treatment, and stimulation steps as the NO production assay.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, IL-1β, and PGE₂ using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

The percentage of inhibition is calculated relative to the LPS-stimulated control.

-

-

Protocol:

-

Seed RAW 264.7 cells in 6-well plates.

-

Pre-treat with this compound and stimulate with LPS.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, IκBα, p-IκBα, NF-κB p65, p-p65, p38, p-p38, ERK, p-ERK, JNK, p-JNK, STAT3, p-STAT3, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

-

Caption: In Vitro experimental workflow.

In Vivo Assays

Male Swiss mice or Wistar rats are commonly used for in vivo inflammation models. Animals should be housed under standard laboratory conditions with free access to food and water. All animal experiments must be conducted in accordance with approved ethical guidelines.

This is a widely used and well-characterized model of acute inflammation.

-

Protocol:

-

Divide animals into groups: control (vehicle), positive control (e.g., indomethacin), and this compound treatment groups (various doses).

-

Administer this compound or the respective controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the inflammatory insult.

-

Measure the initial volume of the right hind paw using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

At the end of the experiment, paw tissue can be collected for histopathological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

-

Caption: Carrageenan-induced paw edema workflow.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a novel anti-inflammatory agent. Its structural characteristics, coupled with the known activities of related triterpenoids, strongly suggest its potential to modulate key inflammatory signaling pathways, including NF-κB, MAPKs, and JAK-STAT. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its efficacy and mechanism of action. Future research should focus on isolating or synthesizing pure this compound and conducting these in vitro and in vivo studies to generate specific quantitative data, such as IC₅₀ and ED₅₀ values. Elucidating its precise molecular targets will be crucial for its potential development as a therapeutic candidate for the treatment of inflammatory diseases. Furthermore, structure-activity relationship studies of this compound derivatives could lead to the development of even more potent and selective anti-inflammatory compounds.

References

Therapeutic Potential of Isomangiferolic Acid: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomangiferolic acid, a naturally occurring cycloartane-type triterpenoid isolated from Mangifera indica (mango), is emerging as a compound of interest for its therapeutic potential. As a member of the triterpenoid class, which is known for a wide range of pharmacological activities, this compound is being investigated for its antiviral, anticancer, anti-inflammatory, and metabolic regulatory properties. This technical guide provides a comprehensive review of the existing literature on the therapeutic potential of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved. Due to the limited availability of studies focusing specifically on this compound for certain therapeutic areas, this review also incorporates data from structurally related cycloartane triterpenoids to infer its potential activities and mechanisms of action.

Antiviral Potential

The most direct evidence for the therapeutic potential of this compound lies in its antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1).

Quantitative Data: Antiviral Activity

| Compound | Virus | Assay | Result | Citation |

| Isomangiferin | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | 69.5% plaque reduction | [1][2] |

| Mangiferin | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | 56.8% plaque reduction | [1][2] |

Note: The original studies use the term "isomangiferin." Given the context and chemical similarity, it is highly probable that this refers to this compound or a very closely related derivative.

A study comparing the anti-HSV-1 activity of isomangiferin and mangiferin demonstrated that isomangiferin exhibited a more potent inhibitory effect on viral replication, as evidenced by a higher plaque reduction rate.[1][2] The antiviral mechanism is presumed to be the inhibition of viral replication within the host cells.[1][2]

Experimental Protocol: Plaque Reduction Assay for HSV-1

This protocol is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

1. Cell Culture and Virus Propagation:

- Vero cells (or another susceptible cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

- HSV-1 stock is propagated in Vero cells and the viral titer is determined by a standard plaque assay to calculate the plaque-forming units per milliliter (PFU/mL).

2. Cytotoxicity Assay:

- Prior to the antiviral assay, the 50% cytotoxic concentration (CC50) of this compound on Vero cells is determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to establish non-toxic working concentrations.

3. Plaque Reduction Assay:

- Confluent monolayers of Vero cells are seeded in 6-well or 12-well plates.

- The cells are infected with a known titer of HSV-1 (e.g., 100 PFU/well).

- After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

- The cell monolayers are then overlaid with a medium containing a gelling agent (e.g., methylcellulose or agarose) and varying concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., acyclovir) are included.

- The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

4. Plaque Visualization and Quantification:

- The overlay medium is removed, and the cell monolayers are fixed with a solution such as 10% formalin.

- The cells are stained with a staining solution (e.g., 0.5% crystal violet) to visualize the plaques.

- The number of plaques in each well is counted.

- The percentage of plaque reduction is calculated using the following formula: % Plaque Reduction = [(Number of plaques in control - Number of plaques in treated) / Number of plaques in control] x 100

5. Data Analysis:

- The 50% inhibitory concentration (IC50), the concentration of the compound that reduces plaque formation by 50%, is determined by regression analysis of the dose-response curve.

Visualization: Plaque Reduction Assay Workflow

Anticancer Potential (Inferred)

While no studies have directly reported the IC50 values for the anticancer activity of this compound, research on other cycloartane triterpenoids isolated from Mangifera indica and other natural sources suggests a potential for cytotoxic activity against various cancer cell lines.

Quantitative Data: Cytotoxicity of Related Cycloartane Triterpenoids

| Compound | Cell Line | IC50 (µM) | Source | Citation |

| Mollic acid arabinoside | Ca Ski (cervical cancer) | 19.21 | Leea indica | [3] |

| Mollic acid xyloside | Ca Ski (cervical cancer) | 33.33 | Leea indica | [3] |

| Argentatin B | TPA-induced edema (in vivo) | ED50 = 1.5 x 10⁻⁴ mmol/ear | Parthenium argentatum | [4] |

| Argentatin A | TPA-induced edema (in vivo) | ED50 = 2.8 x 10⁻⁴ mmol/ear | Parthenium argentatum | [4] |

These findings suggest that the cycloartane skeleton is a promising scaffold for anticancer drug development. Further investigation is warranted to determine the specific cytotoxic effects of this compound against a panel of cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

1. Cell Seeding:

- Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

- The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

- The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

- After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.

- The plate is incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

4. Formazan Solubilization:

- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

- The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

- The percentage of cell viability is calculated relative to the vehicle control.

- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualization: MTT Assay Workflow

Anti-inflammatory Potential (Inferred)

The anti-inflammatory properties of this compound have not been directly quantified in the literature. However, numerous studies on other cycloartane triterpenoids demonstrate significant anti-inflammatory activity, primarily through the inhibition of the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity of Related Cycloartane Triterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Citation |

| Cycloartane Triterpenoid from Actaea vaginata | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 5.0 - 24.4 | [3] |

| Argentatin B | COX-2 Inhibition | In vitro | 77% inhibition at 15 µM | [4] |

These related compounds effectively inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may possess similar anti-inflammatory properties.

Proposed Signaling Pathway: Inhibition of NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO) and COX-2. Many triterpenoids exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

Visualization: NF-κB Signaling Pathway

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

1. Cell Culture:

- RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

2. Cell Treatment:

- Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 1 hour.

- The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response. A vehicle control, a positive control (e.g., L-NAME), and a negative control (unstimulated cells) are included.

- The plates are incubated for 24 hours.

3. Nitrite Measurement (Griess Assay):

- After incubation, the cell culture supernatant is collected.

- The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

4. Absorbance Measurement:

- The absorbance of the colored product is measured at 540 nm using a microplate reader.

5. Data Analysis:

- A standard curve is generated using known concentrations of sodium nitrite.

- The concentration of nitrite in the samples is determined from the standard curve.

- The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

- The IC50 value for NO inhibition is determined from the dose-response curve.

Metabolic Regulation Potential (Inferred)

The effects of this compound on metabolic regulation have not been directly studied. However, related phenolic acids and triterpenoids are known to influence glucose and lipid metabolism, often through the activation of the AMP-activated protein kinase (AMPK) pathway.

Proposed Signaling Pathway: AMPK Activation

AMPK is a key energy sensor in cells. Its activation promotes catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, such as lipogenesis. Many natural compounds, including some triterpenoids, have been shown to activate AMPK, leading to improved glucose homeostasis and reduced lipid accumulation.

Visualization: Potential Role in Metabolic Regulation

Experimental Protocol: Glucose Uptake Assay in Adipocytes

This protocol measures the effect of a compound on glucose uptake in fat cells.

1. Adipocyte Differentiation:

- 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

2. Compound Treatment:

- Differentiated adipocytes are serum-starved for a few hours and then treated with various concentrations of this compound for a specified time.

3. Glucose Uptake Measurement:

- The cells are then incubated with a glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG), for a short period (e.g., 10-30 minutes). Insulin can be added to measure insulin-stimulated glucose uptake.

- The uptake is stopped by washing the cells with ice-cold PBS.

4. Quantification:

- If using a radiolabeled glucose analog, the cells are lysed, and the radioactivity is measured using a scintillation counter.

- If using a fluorescent analog, the fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.

5. Data Analysis:

- Glucose uptake is normalized to the protein content of the cell lysate.

- The fold change in glucose uptake relative to the control is calculated.

- The EC50 value, the concentration of the compound that produces 50% of the maximal response, can be determined.

Conclusion

This compound, a cycloartane triterpenoid from Mangifera indica, demonstrates clear therapeutic potential, particularly as an antiviral agent against HSV-1. While direct evidence for its anticancer, anti-inflammatory, and metabolic regulatory effects is currently lacking, the activities of structurally related compounds strongly suggest that this compound is a promising candidate for further investigation in these areas. The likely mechanisms of action involve the modulation of key signaling pathways such as NF-κB and AMPK. This review provides a foundation for future research, outlining the necessary experimental protocols to fully elucidate the therapeutic profile of this intriguing natural product. Further studies are crucial to isolate and quantify the specific effects of this compound and to validate its potential as a lead compound for drug development.

References

- 1. Antiviral effect of mangiferin and isomangiferin on herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Antiviral effect of mangiferin and isomangiferin on herpes simplex virus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioassay-Guided Isolation of Cytotoxic Cycloartane Triterpenoid Glycosides from the Traditionally Used Medicinal Plant Leea indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ultrasound-Assisted Extraction of Isomangiferolic Acid from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomangiferolic acid is a pentacyclic triterpenoid compound that has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This compound is naturally present in various plant species, with notable concentrations found in Mangifera indica (mango) and Salacia chinensis.[1][2][3] Efficient extraction of this compound from its plant sources is crucial for further research and development. Ultrasound-assisted extraction (UAE) presents a green and efficient alternative to conventional extraction methods, offering advantages such as reduced extraction time, lower solvent consumption, and enhanced extraction yields.[4][5] This document provides detailed application notes and protocols for the ultrasound-assisted extraction of this compound from plant materials.

Plant Material and Compound Information

-

Primary Plant Sources:

-

Mangifera indica L. (Mango): this compound, along with its isomer mangiferolic acid, has been identified in the stem bark, leaves, and kernels of the mango tree.[6][7][8]

-

Salacia chinensis L.: This plant, used in traditional medicine, is another reported source of this compound and other bioactive triterpenoids.[3][9]

-

-

Target Compound:

Experimental Protocols

Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure adaptable for the extraction of this compound from either Mangifera indica or Salacia chinensis plant material. Optimization may be required based on the specific plant part and desired purity of the extract.

3.1.1. Materials and Equipment

-

Plant Material: Dried and powdered leaves, bark, or kernels of Mangifera indica or Salacia chinensis.

-

Solvents: Ethanol (70-95%), Methanol (HPLC grade for analysis).

-

Equipment:

-

Grinder or mill

-

Sieve (40-60 mesh)

-

Ultrasonic bath or probe sonicator with temperature and power control

-

Extraction vessel (e.g., Erlenmeyer flask)

-

Filtration system (e.g., Whatman No. 1 filter paper, vacuum filtration apparatus)

-

Rotary evaporator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

3.1.2. Sample Preparation

-

Wash the collected plant material thoroughly with distilled water to remove any dust and contaminants.

-

Air-dry the plant material in the shade or in a hot air oven at a temperature not exceeding 40-50°C to preserve the integrity of the thermolabile compounds.

-

Grind the dried plant material into a fine powder using a grinder or mill.

-

Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh) to ensure consistent extraction.

-

Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

3.1.3. Ultrasound-Assisted Extraction Procedure

-

Accurately weigh a specific amount of the powdered plant material (e.g., 10 g).

-

Transfer the powder to an extraction vessel.

-

Add the extraction solvent (e.g., 85% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).[4]

-

Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.

-

Set the UAE parameters:

-

After sonication, separate the extract from the solid plant material by filtration.

-

The extraction process can be repeated on the plant residue to maximize the yield.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Dry the crude extract completely and store it at 4°C for further analysis.

Protocol for HPLC Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound in the obtained extracts. The conditions are based on methods used for similar triterpenoids and may require optimization.

3.2.1. Preparation of Standard and Sample Solutions

-

Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol to different concentrations to construct a calibration curve.

-

Sample Solution: Accurately weigh a portion of the dried crude extract and dissolve it in a known volume of methanol. The solution may need to be sonicated briefly to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3.2.2. HPLC Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase for triterpenoid analysis consists of a mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to improve peak shape). For example, an isocratic mobile phase of Acetonitrile: 0.1% Formic acid in water (85:15 v/v) can be a starting point.[15]

-

Flow Rate: 1.0 mL/min.[14]

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Triterpenoids typically lack a strong chromophore, so detection is often performed at a low UV wavelength, such as 210 nm.

-

Injection Volume: 10-20 µL.

3.2.3. Data Analysis

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the extract using the regression equation from the calibration curve.

Data Presentation

The following tables summarize typical ranges for UAE parameters and potential HPLC conditions for the extraction and analysis of this compound, based on literature for similar triterpenoids.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Triterpenoids.

| Parameter | Optimized Range | Reference |

| Solvent Concentration | 70-95% Ethanol | [4][12] |

| Solid-to-Liquid Ratio | 1:20 - 1:30 g/mL | [4] |

| Ultrasonic Power | 200 - 400 W | [12][13] |

| Extraction Temperature | 40 - 70°C | [12][13][16] |

| Extraction Time | 20 - 45 minutes | [5] |

Table 2: HPLC Parameters for the Analysis of Triterpenoids.

| Parameter | Condition | Reference |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | [14] |

| Mobile Phase | Acetonitrile and acidified water | [15] |

| Flow Rate | 1.0 mL/min | [14] |

| Detection Wavelength | 210 nm | - |

| Column Temperature | 25-30°C | - |

| Injection Volume | 10-20 µL | - |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the ultrasound-assisted extraction and quantification of this compound.

Postulated Signaling Pathway

Based on the known anti-inflammatory properties of triterpenoids from Mangifera indica and related compounds, it is postulated that this compound may exert its effects through the inhibition of the NF-κB signaling pathway.[11][17] This pathway is a key regulator of inflammation and cell survival.

Conclusion

Ultrasound-assisted extraction is a rapid, efficient, and environmentally friendly method for obtaining this compound from plant sources like Mangifera indica and Salacia chinensis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively extract and quantify this promising bioactive compound. Further investigation into the specific signaling pathways modulated by this compound will be crucial for elucidating its mechanism of action and potential therapeutic applications.

References

- 1. This compound | Terpenoids | 13878-92-7 | Invivochem [invivochem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. d-nb.info [d-nb.info]

- 4. pjbt.org [pjbt.org]

- 5. journal.huit.edu.vn [journal.huit.edu.vn]

- 6. Development of new reversed-phase HPLC method for the determination of Mangiferin in Mangifera indica Linn. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Mangifera indica L.| BioCrick [biocrick.com]

- 8. Mangiferolic acid | CAS:4184-34-3 | Manufacturer ChemFaces [chemfaces.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Mechanistic Perspectives of Maslinic Acid in Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. phcogres.com [phcogres.com]

- 16. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]

- 17. Mango (Mangifera indica L.) Polyphenols: Anti-Inflammatory Intestinal Microbial Health Benefits, and Associated Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microwave-Assisted Extraction of Isomangiferolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomangiferolic acid, a cycloartane-type triterpenoid predominantly found in mango (Mangifera indica) peels and other plant sources, has garnered significant interest for its potential pharmacological activities. Efficiently extracting this compound from its natural matrix is a critical first step for research and development. Microwave-Assisted Extraction (MAE) presents a rapid, efficient, and green alternative to conventional extraction methods. This document provides detailed application notes and a proposed protocol for the MAE of this compound, based on established methodologies for structurally similar triterpenoid acids.

Principle of Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant material. This localized heating creates a rapid increase in pressure and temperature inside the plant cells, leading to cell wall rupture and the enhanced release of target analytes into the solvent. The primary advantages of MAE include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields compared to traditional techniques like Soxhlet or maceration.

Proposed Microwave-Assisted Extraction Protocol for this compound

Disclaimer: The following protocol is a proposed methodology based on the successful extraction of structurally similar triterpenoid acids, such as oleanolic acid and ursolic acid. Optimization of these parameters for the specific plant material and this compound content is recommended.

1. Materials and Equipment:

-

Dried and powdered plant material (e.g., mango peel)

-

Extraction solvent (e.g., Ethanol, 70-80% aqueous solution)

-

Microwave extraction system (with temperature and power control)

-

Extraction vessels

-

Filtration apparatus (e.g., Whatman No. 1 filter paper or equivalent)

-

Rotary evaporator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system for quantification

2. Sample Preparation:

-

Ensure the plant material is thoroughly dried to a constant weight to minimize variability in moisture content.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

3. Extraction Procedure:

-

Weigh a precise amount of the powdered plant material (e.g., 1.0 g) and place it into the microwave extraction vessel.

-

Add the appropriate volume of extraction solvent to achieve the desired liquid-to-solid ratio (e.g., 15:1 mL/g).

-

Securely cap the extraction vessel and place it in the microwave extractor.

-